molecular formula C18H17NO5 B12665566 4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate CAS No. 69705-27-7

4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate

Cat. No.: B12665566
CAS No.: 69705-27-7
M. Wt: 327.3 g/mol
InChI Key: REKMYSBXOKPKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate is a chemical compound with the molecular formula C18H17NO5 and a molecular weight of 327.33 g/mol . This compound is known for its unique structure, which includes an acetylamino group attached to a phenyl ring and a methyl-o-acetylsalicylate moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate typically involves the esterification of 3-methylsalicylic acid with 4-(acetylamino)phenol. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated through filtration and purified using industrial crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.

    Biology: In studies of enzyme inhibition and protein interactions.

    Medicine: As a potential drug candidate for anti-inflammatory and analgesic properties.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound can also interact with cell membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate is unique due to its combination of an acetylamino group and a methyl-o-acetylsalicylate moiety. This unique structure imparts specific chemical properties and biological activities that are not found in the similar compounds listed above .

Properties

CAS No.

69705-27-7

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

(4-acetamidophenyl) 2-acetyloxy-3-methylbenzoate

InChI

InChI=1S/C18H17NO5/c1-11-5-4-6-16(17(11)23-13(3)21)18(22)24-15-9-7-14(8-10-15)19-12(2)20/h4-10H,1-3H3,(H,19,20)

InChI Key

REKMYSBXOKPKAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC2=CC=C(C=C2)NC(=O)C)OC(=O)C

Origin of Product

United States

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